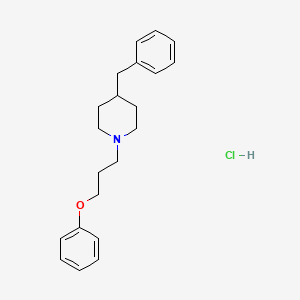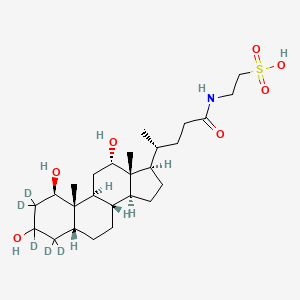
1|A-Hydroxytaurodeoxycholic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1|A-Hydroxytaurodeoxycholic Acid-d4 is a deuterated derivative of 1|A-Hydroxytaurodeoxycholic Acid. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies. The deuterium atoms replace hydrogen atoms, providing a unique tool for tracing and analyzing biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1|A-Hydroxytaurodeoxycholic Acid-d4 typically involves the following steps:
Starting Material: The synthesis begins with taurodeoxycholic acid.
Hydroxylation: The hydroxylation of taurodeoxycholic acid at the 1|A position is achieved using specific hydroxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors to control reaction parameters precisely.
Purification: Employing chromatographic techniques to purify the final product, ensuring it meets the required specifications for research applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1|A-Hydroxytaurodeoxycholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1|A-Hydroxytaurodeoxycholic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of bile acids.
Medicine: Utilized in clinical diagnostics and research to study liver function and bile acid metabolism.
Industry: Applied in the development of pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of 1|A-Hydroxytaurodeoxycholic Acid-d4 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes involved in bile acid metabolism.
Pathways: It participates in the enterohepatic circulation of bile acids, influencing cholesterol metabolism and liver function.
Vergleich Mit ähnlichen Verbindungen
1|A-Hydroxytaurodeoxycholic Acid-d4 can be compared with other similar compounds such as:
Taurodeoxycholic Acid: The non-deuterated form, used in similar metabolic studies but without the benefits of stable isotope labeling.
1|A-Hydroxytaurocholic Acid: Another hydroxylated bile acid with different metabolic properties.
Deuterated Bile Acids: Other deuterated derivatives used for tracing metabolic pathways.
Uniqueness: The uniqueness of this compound lies in its stable isotope labeling, which provides a powerful tool for detailed metabolic studies, offering insights that non-deuterated compounds cannot provide.
Eigenschaften
Molekularformel |
C26H45NO7S |
|---|---|
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(1R,5R,8S,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-1,3,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-9-24(31)27-10-11-35(32,33)34)19-7-8-20-18-6-5-16-12-17(28)13-22(29)25(16,2)21(18)14-23(30)26(19,20)3/h15-23,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16-,17?,18+,19-,20+,21+,22-,23+,25+,26-/m1/s1/i12D2,13D2,17D |
InChI-Schlüssel |
LWWXZERZYXMXET-HIVIYKOPSA-N |
Isomerische SMILES |
[2H]C1([C@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4([C@H](C[C@@H]3[C@]2([C@@H](C(C1([2H])O)([2H])[2H])O)C)O)C)[C@H](C)CCC(=O)NCCS(=O)(=O)O)[2H] |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)

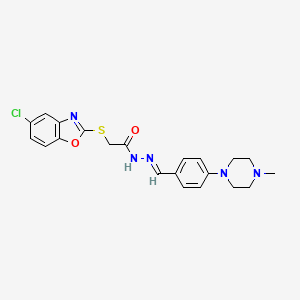
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)

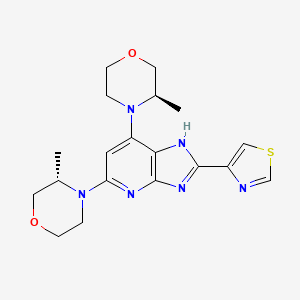
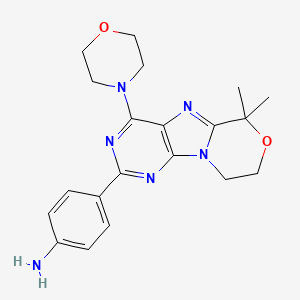
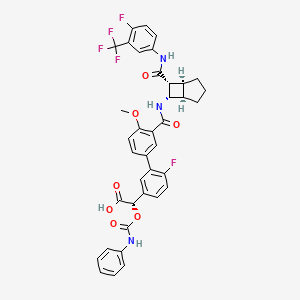


![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
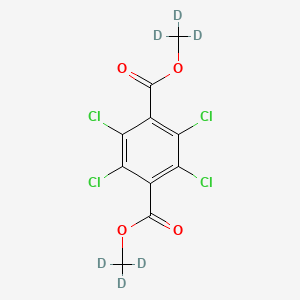
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
